REACTION_SMILES
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[C:31]([OH:32])([CH3:33])([CH3:34])[CH3:35].[CH3:1][n:2]1[n:3](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:4](=[O:15])[c:5]([CH:13]=[O:14])[c:6]1-[c:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1.[CH3:22][C:23](=[CH:24][CH3:25])[CH3:26].[Cl+:27]([O-:28])[O-:29].[Na+:30].[OH2:36]>>[CH3:1][n:2]1[n:3](-[c:16]2[cH:17][cH:18][cH:19][cH:20][cH:21]2)[c:4](=[O:15])[c:5]([C:13](=[O:14])[OH:28])[c:6]1-[c:7]1[cH:8][cH:9][n:10][cH:11][cH:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1c(-c2ccncc2)c(C=O)c(=O)n1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[O-][Cl+][O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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Cn1c(-c2ccncc2)c(C(=O)O)c(=O)n1-c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |